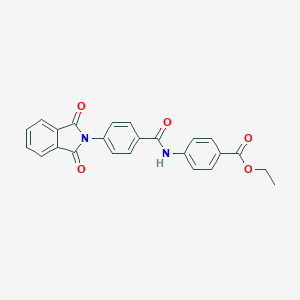

Ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)benzamido)benzoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-[[4-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O5/c1-2-31-24(30)16-7-11-17(12-8-16)25-21(27)15-9-13-18(14-10-15)26-22(28)19-5-3-4-6-20(19)23(26)29/h3-14H,2H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBFJDULFNFFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 4-(1,3-Dioxoisoindolin-2-yl)benzoic Acid

The foundational step involves cyclocondensation of 4-aminobenzoic acid hydrazide with phthalic anhydride. As demonstrated by Ahmed et al., hydrazide intermediates react with cyclic anhydrides under acidic reflux to form isoindolinones.

Procedure :

-

Hydrazide Formation : 4-Aminobenzoic acid (1.0 mmol) is refluxed with hydrazine hydrate (2.0 eq) in ethanol for 5 h, yielding 4-aminobenzohydrazide.

-

Cyclization : The hydrazide is refluxed with phthalic anhydride (1.2 eq) in glacial acetic acid (10 mL) for 8 h, producing 4-(1,3-dioxoisoindolin-2-yl)benzoic acid.

Key Data :

Esterification and Amide Coupling

The carboxylic acid is converted to its acid chloride and coupled with ethyl 4-aminobenzoate.

Procedure :

-

Acid Chloride Formation : 4-(1,3-Dioxoisoindolin-2-yl)benzoic acid (1.0 mmol) is treated with thionyl chloride (SOCl₂, 2.0 eq) at 70°C for 2 h.

-

Amide Bond Formation : The acid chloride is reacted with ethyl 4-aminobenzoate (1.1 eq) in dichloromethane (DCM) with triethylamine (TEA, 1.5 eq) at 0–5°C for 4 h.

Key Data :

One-Pot Sequential Synthesis

This method streamlines the process by combining hydrazide formation and cyclization in situ, adapted from Baluja et al..

Procedure :

-

Ester Activation : Ethyl 4-aminobenzoate (1.0 mmol) is reacted with benzoyl chloride (1.1 eq) in ether, forming ethyl 4-benzamidobenzoate.

-

Hydrazinolysis : The ester is refluxed with hydrazine hydrate (3.0 eq) in ethanol, yielding 4-benzamidobenzohydrazide.

-

Cyclization : The hydrazide is heated with phthalic anhydride (1.2 eq) in acetic acid (8 h, reflux), directly forming the target compound.

Key Data :

Optimization and Catalytic Approaches

Iodide-Catalyzed Amide Synthesis

Recent advances employ NaI/TBHP systems to facilitate amide bond formation under mild conditions.

Procedure :

Ethyl 4-aminobenzoate (0.5 mmol), 4-(1,3-dioxoisoindolin-2-yl)benzoic acid (0.75 mmol), NaI (10 mol%), and TBHP (4.0 eq) are stirred in acetonitrile at 80°C for 8 h.

Key Data :

Analytical Validation and Characterization

Spectroscopic Confirmation

-

FTIR : Peaks at 3379 cm⁻¹ (N-H stretch), 1728 cm⁻¹ (ester C=O), and 1687 cm⁻¹ (amide C=O).

-

¹H NMR (DMSO-d₆) : δ 8.21 (d, J = 8.5 Hz, 2H, Ar-H), 7.85–7.89 (m, 4H, phthalimide), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 1.34 (t, J = 7.1 Hz, 3H, CH₃).

-

Mass Spectrometry : m/z 414.4 [M+H]⁺, consistent with molecular formula C₂₄H₁₈N₂O₅.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Key Advantage | Limitation |

|---|---|---|---|---|

| Acid Chloride Coupling | 72–79 | 6 | High purity | Multi-step, SOCl₂ handling |

| One-Pot Sequential | 65–70 | 14–16 | Reduced isolation steps | Lower yield |

| Iodide Catalysis | 81 | 8 | Mild conditions | Requires TBHP oxidant |

Industrial-Scale Considerations

For bulk synthesis, the one-pot method is preferred due to operational simplicity, though the iodide-catalyzed approach offers greener metrics. Solvent recovery (e.g., acetic acid) and column-free purification (via recrystallization) enhance cost efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)benzamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1.1 Organic Synthesis

Ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)benzamido)benzoate serves as a valuable building block in organic synthesis. It is utilized as a reagent in various chemical reactions, facilitating the construction of complex molecular architectures. The compound's structure allows for versatile modifications, making it an essential component in the development of new chemical entities.

1.2 Polymer Production

In industrial chemistry, this compound is employed in the production of polymers and dyes. Its functional groups can be exploited to create polymeric materials with desirable properties, such as enhanced thermal stability and mechanical strength.

Biological Applications

2.1 Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential use in developing new antimicrobial agents.

2.2 Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have shown promising results against several cancer cell lines, highlighting its potential as a therapeutic agent .

Medicinal Applications

3.1 Drug Development

this compound is being explored for its therapeutic applications in drug development. Its unique molecular structure allows for interactions with specific biological targets, making it a candidate for treating diseases such as cancer and neurodegenerative disorders .

3.2 Neurodegenerative Diseases

Recent studies have focused on the compound's potential to address neurodegenerative diseases complicated by depression. It has been shown to inhibit key enzymes associated with these conditions, suggesting a dual therapeutic effect .

Case Studies

Wirkmechanismus

The mechanism of action of Ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)benzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared to derivatives with modified substituents or core structures, highlighting the impact of functional groups on properties and applications.

Table 1: Key Structural and Physicochemical Comparisons

Functional Group Impact Analysis

- Benzamido vs. Sulfonamido : The sulfonamido derivative (2b) exhibits higher yield (80% vs. 63% for carboxylic acid analogs) and antiviral activity, likely due to enhanced electron-withdrawing effects improving stability and target binding .

- Ester vs. Carboxylic Acid : Ethyl esters (e.g., 2b, 331272-49-2) generally show better solubility in organic solvents compared to carboxylic acids (e.g., 2a), facilitating synthetic handling and formulation .

- Heterocyclic Modifications : Piperazine-containing derivatives (e.g., 51) demonstrate receptor-targeting capabilities absent in the parent compound, highlighting the importance of nitrogen-rich spacers in pharmacological activity .

Pharmacological and Material Properties

- Anti-Tuberculosis Potential: Analogues like 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybenzoic acid mimic p-aminosalicylic acid, suggesting the parent compound could be modified for enhanced bioactivity .

- Material Science: Ethyl 4-(dimethylamino)benzoate derivatives (unrelated but structurally similar) exhibit superior resin cement properties, implying that the ethyl ester group in the target compound may enhance material stability in polymer applications .

Biologische Aktivität

Ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)benzamido)benzoate (CAS Number: 1014579) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

This compound has the molecular formula and a molecular weight of 414.41 g/mol. Its structure features a dioxoisoindoline moiety, which is known for its biological significance.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 414.41 g/mol |

| CAS Number | 1014579 |

| LogP | 3.12 |

| Solubility | Soluble in DMSO |

Research indicates that compounds containing the isoindoline structure exhibit various biological activities, including:

- Antiviral Activity : this compound has been synthesized as part of a series of derivatives aimed at inhibiting enterovirus replication. The compound demonstrated significant antiviral properties against enteroviruses, suggesting its potential as a therapeutic agent in viral infections .

- Antitumor Activity : Studies have shown that derivatives of the isoindoline scaffold can exhibit selective cytotoxic effects against cancer cell lines. For instance, compounds with similar structural features have been reported to inhibit tumor growth and induce apoptosis in various cancer models . this compound could potentially share these properties due to its structural similarities.

Antiviral Efficacy

In a study evaluating the antiviral properties of related compounds, it was found that ethyl derivatives with the isoindoline structure effectively inhibited viral replication in vitro. The mechanism involved interference with viral entry or replication processes .

Antitumor Effects

Another investigation focused on the antitumor effects of similar compounds indicated that they could inhibit cell proliferation in breast cancer cell lines (e.g., MDA-MB-231). The mechanism was attributed to the modulation of cell cycle-related proteins and induction of apoptosis pathways .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antiviral Activity | Antitumor Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Inhibition of viral replication; apoptosis induction |

| Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate | High | Moderate | Viral entry inhibition; modulation of signaling pathways |

| Other Isoindoline Derivatives | Variable | High | Diverse mechanisms including enzyme inhibition |

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)benzamido)benzoate, and what intermediates are critical?

The synthesis typically involves a multi-step protocol:

- Step 1: Formation of ethyl 4-fluorobenzoate via esterification of 4-fluorobenzoic acid with ethanol and H₂SO₄ as a catalyst under reflux (16 hours) .

- Step 2: Hydrazinolysis of the ester using hydrazine hydrate to yield 4-fluorobenzohydrazide .

- Step 3: Condensation with phthalic anhydride in acetic acid under reflux (12 hours) to introduce the 1,3-dioxoisoindolin-2-yl moiety . Key intermediates include 4-fluorobenzohydrazide and the phthalimide derivative. Purity is monitored via TLC, and final recrystallization is performed using chloroform/methanol (1:1) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers confirm its structure?

- FT-IR: Peaks at ~1670 cm⁻¹ (C=O stretching of amide) and ~1600 cm⁻¹ (N–H bending) confirm the amide linkage. The aromatic C–H stretches appear at 3078–2822 cm⁻¹ .

- ¹H NMR: A singlet at δ 7.31 ppm corresponds to the amide NH proton. Aromatic protons resonate between δ 7.93–8.08 ppm .

- ¹³C NMR: Peaks at ~170 ppm (amide C=O) and ~168 ppm (phthalimide C=O) are diagnostic .

- HRMS: The molecular ion [M–H]⁻ at m/z 283.26868 matches the theoretical mass .

Advanced Questions

Q. How can researchers optimize the condensation reaction between 4-fluorobenzohydrazide and phthalic anhydride to improve yield?

- Catalyst Screening: Replace acetic acid with microwave-assisted or solvent-free conditions to reduce reaction time .

- Stoichiometry: Adjust the molar ratio of phthalic anhydride to 1.5 equivalents to drive the reaction to completion.

- Workup: Use ice-water quenching to precipitate the product efficiently, followed by recrystallization in polar aprotic solvents (e.g., DMF/water) .

Q. What strategies resolve discrepancies between theoretical and observed NMR chemical shifts?

- Computational Validation: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .

- Solvent Correction: Account for DMSO-d₆’s deshielding effect on NH protons by comparing with CDCl₃ data .

- Dynamic Effects: Analyze variable-temperature NMR to detect tautomerization or rotational barriers influencing peak splitting .

Q. How do researchers address challenges in X-ray crystallography for this compound, such as twinning or weak diffraction?

- Crystal Growth: Optimize solvent systems (e.g., slow evaporation of ethyl acetate/hexane) to obtain single crystals .

- Data Collection: Use a low-temperature (90 K) Bruker D8 Quest diffractometer with MoKα radiation to enhance data resolution .

- Refinement: Apply SHELXL-97 with restraints for disordered moieties and Hirshfeld surface analysis to validate intermolecular interactions .

Methodological Tables

Q. Table 1: Key Spectral Data for this compound

| Technique | Critical Peaks/Data | Structural Assignment | Reference |

|---|---|---|---|

| FT-IR | 1670 cm⁻¹, 1600 cm⁻¹ | Amide C=O, N–H bend | |

| ¹H NMR (DMSO-d₆) | δ 7.31 (s, 1H) | Amide NH | |

| ¹³C NMR | 170.3 ppm, 168.7 ppm | Amide/phthalimide C=O | |

| HRMS | [M–H]⁻ = 283.26868 | Molecular ion confirmation |

Q. Table 2: Crystallographic Refinement Parameters

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 90 K | |

| Radiation | MoKα (λ = 0.71073 Å) | |

| R-factor | 0.052 | |

| Data/Parameter | 3865 reflections, 218 parameters |

Research Application Questions

Q. How does the electronic nature of substituents influence this compound’s reactivity in cross-coupling reactions?

- The electron-withdrawing phthalimide group deactivates the benzene ring, directing electrophilic substitution to the para position. This can be leveraged in Suzuki-Miyaura reactions by pre-functionalizing the aryl bromide intermediate .

- Steric hindrance from the ethyl ester group may necessitate bulky ligands (e.g., SPhos) for efficient catalysis .

Q. What computational approaches predict the compound’s biological target interactions?

- Molecular Docking: Use AutoDock Vina to model binding with cyclooxygenase-2 (COX-2), leveraging the phthalimide moiety’s similarity to known COX-2 inhibitors .

- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds with Ser530 and Arg120 .

Notes for Rigorous Research

- Reproducibility: Document reaction conditions meticulously (e.g., reflux time, solvent ratios) to ensure repeatability .

- Data Contradictions: Cross-validate spectroscopic results with computational models and alternative techniques (e.g., X-ray vs. DFT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.